molecular formula C12H15N3O2 B6709480 N-(1-ethyl-2-oxopyrrolidin-3-yl)pyridine-3-carboxamide

N-(1-ethyl-2-oxopyrrolidin-3-yl)pyridine-3-carboxamide

Cat. No.: B6709480
M. Wt: 233.27 g/mol
InChI Key: ZGYPSGFSELSYOU-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxopyrrolidin-3-yl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyridine ring attached to a pyrrolidinone moiety, which is further substituted with an ethyl group

Properties

IUPAC Name

N-(1-ethyl-2-oxopyrrolidin-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-2-15-7-5-10(12(15)17)14-11(16)9-4-3-6-13-8-9/h3-4,6,8,10H,2,5,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYPSGFSELSYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1=O)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxopyrrolidin-3-yl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with 1-ethyl-2-oxopyrrolidine. The reaction is often carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxopyrrolidin-3-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-ethyl-2-oxopyrrolidin-3-yl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxopyrrolidin-3-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share a similar pyridine-amide structure but differ in the substituents on the pyrrolidine ring.

    Indole-3-carboxamides: These compounds have an indole ring instead of a pyridine ring and exhibit different biological activities.

Uniqueness

N-(1-ethyl-2-oxopyrrolidin-3-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

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